molecular formula C12H19Cl2NO4S B2418833 Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2375268-65-6

Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2418833
CAS RN: 2375268-65-6
M. Wt: 344.25
InChI Key: WUYJPEJSKXEOPT-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate, commonly referred to as Boc-6-azaspiro[2.5]octane-6-carboxylic acid, is a chemical compound that has been widely studied for its potential use in various scientific research applications. 5]octane-6-carboxylic acid.

Scientific Research Applications

Synthesis and Modification Applications

  • Synthesis of Bifunctional Compounds : Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This compound offers a convenient entry point to novel compounds complementing piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

  • Cyclic Amino Acid Ester Synthesis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This synthesis involved an intramolecular lactonization reaction and characterization using NMR spectroscopy and high-resolution mass spectrometry (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

  • Photochemical Rearrangement of Oxaziridines : Lattes et al. (1982) conducted a study on the photochemical rearrangement of oxaziridines, providing evidence for the stereoelectronic control theory. This involved the irradiation of a spirooxaziridine compound to yield a single lactam (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).

  • Spirocyclic 3-oxotetrahydrofurans Synthesis : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, potentially useful for preparing biologically active heterocyclic compounds. They reported the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (Moskalenko & Boev, 2012).

  • Enantioselective Synthesis of Benzyl Carbamate : Campbell et al. (2009) detailed the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This synthesis featured an iodolactamization as a key step and provided insights into the reaction mechanism (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

  • Chiral Cyclic Amino Acid Ester Synthesis : Another work by Moriguchi et al. (2014) involved synthesizing chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was synthesized without using chiral catalysts or chromatography and characterized via NMR spectroscopy and X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

properties

IUPAC Name

tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl2NO4S/c1-10(2,3)19-9(16)15-6-4-11(5-7-15)8-12(11,13)20(14,17)18/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYJPEJSKXEOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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